An In-depth Technical Guide to N,N-Dimethylhexadecanamide (CAS Number: 3886-91-7)
An In-depth Technical Guide to N,N-Dimethylhexadecanamide (CAS Number: 3886-91-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethylhexadecanamide, also known as N,N-dimethylpalmitamide, is a long-chain fatty acid amide that has garnered interest in various scientific fields, including pharmaceuticals and materials science. Its amphiphilic nature, stemming from a long hydrophobic alkyl chain and a polar dimethylamide head group, imparts unique physicochemical properties that make it a candidate for specialized applications. This guide provides a comprehensive overview of the core properties, synthesis, potential applications, and safety considerations of N,N-Dimethylhexadecanamide, tailored for a scientific audience.
Core Properties of N,N-Dimethylhexadecanamide
A thorough understanding of the fundamental properties of N,N-Dimethylhexadecanamide is essential for its effective application in research and development.
Physicochemical Properties
| Property | Value | Source/Comment |
| CAS Number | 3886-91-7 | [1] |
| Molecular Formula | C₁₈H₃₇NO | [1] |
| Molecular Weight | 283.49 g/mol | [1] |
| Physical State | Solid (predicted) | Based on the long alkyl chain, a solid state at room temperature is expected. Shorter-chain analogues like N,N-dimethyldecanamide are liquids at room temperature. |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | Likely high and would require vacuum distillation to prevent decomposition. For comparison, N,N-dimethyldecanamide has a reduced pressure boiling point of 383-384 K at 0.0007 bar.[2][3] |
| Density | Data not available | - |
| Solubility | Insoluble in water; soluble in organic solvents | Expected based on its long alkyl chain. |
Molecular Structure
The molecular structure of N,N-Dimethylhexadecanamide is fundamental to its properties and potential applications.
Caption: Molecular structure of N,N-Dimethylhexadecanamide.
Synthesis of N,N-Dimethylhexadecanamide
N,N-Dimethylhexadecanamide can be synthesized in a two-step process starting from palmitic acid. The first step involves the conversion of palmitic acid to its more reactive acid chloride derivative, palmitoyl chloride. The second step is the amidation of palmitoyl chloride with dimethylamine.
Step 1: Synthesis of Palmitoyl Chloride from Palmitic Acid
Reaction:
Palmitic Acid + Thionyl Chloride → Palmitoyl Chloride + SO₂ + HCl
Protocol:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add palmitic acid (1 equivalent).
-
Slowly add thionyl chloride (SOCl₂) (2-4 equivalents) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.
-
Heat the reaction mixture to 60-75°C and stir for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).
-
After the reaction is complete, remove the excess thionyl chloride by distillation, initially at atmospheric pressure and then under reduced pressure.
-
The resulting crude palmitoyl chloride can be purified by vacuum distillation.
Step 2: Synthesis of N,N-Dimethylhexadecanamide from Palmitoyl Chloride
Reaction:
Palmitoyl Chloride + Dimethylamine → N,N-Dimethylhexadecanamide + Dimethylamine Hydrochloride
Protocol:
-
Dissolve palmitoyl chloride (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath (0°C).
-
Slowly add a solution of dimethylamine (2.2 equivalents) in the same solvent to the cooled solution of palmitoyl chloride with vigorous stirring. An excess of dimethylamine is used to neutralize the HCl byproduct.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitoring by TLC or GC-MS is recommended).
-
Upon completion, the reaction mixture is typically washed with water to remove the dimethylamine hydrochloride salt.
-
The organic layer is then washed with a dilute acid solution (e.g., 1M HCl) to remove any remaining dimethylamine, followed by a wash with a dilute base solution (e.g., saturated NaHCO₃) to neutralize any remaining acid, and finally with brine.
-
The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude N,N-Dimethylhexadecanamide.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
Caption: Synthesis workflow for N,N-Dimethylhexadecanamide.
Potential Applications in Research and Drug Development
While specific, commercial applications of N,N-Dimethylhexadecanamide are not extensively documented, its chemical structure suggests several areas of potential utility, particularly in the pharmaceutical sciences.
Transdermal Drug Delivery
Long-chain fatty acid amides are known to act as penetration enhancers in transdermal drug delivery systems.[4][5] The lipophilic hexadecyl chain of N,N-Dimethylhexadecanamide can intercalate into the lipid bilayers of the stratum corneum, disrupting its highly ordered structure and thereby increasing its permeability to drug molecules.[6] The N,N-dimethylamide headgroup provides a degree of polarity that can influence its interaction with both the drug molecule and the skin.
Formulation of Poorly Soluble Drugs
The amphiphilic nature of N,N-Dimethylhexadecanamide makes it a potential excipient in the formulation of poorly water-soluble drugs.[7][8] It could function as a co-surfactant or a component of lipid-based drug delivery systems such as solid lipid nanoparticles (SLNs) or nanoemulsions.[9] In these formulations, it can help to solubilize the active pharmaceutical ingredient (API) and improve its bioavailability.[10][11]
Material Science
The self-assembly properties of long-chain amides can be exploited in materials science for the formation of gels, organogels, and other supramolecular structures. These materials can have applications in controlled-release formulations and as scaffolds in tissue engineering.
Spectral Analysis
Spectroscopic data is crucial for the identification and characterization of N,N-Dimethylhexadecanamide.
Mass Spectrometry
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a molecule. A GC-MS analysis of extractables and leachables from food contact materials has identified N,N-Dimethylhexadecanamide.[12]
-
Expected Molecular Ion (M⁺): m/z = 283.5
-
Key Fragmentation Patterns: The mass spectrum of N,N-dimethyl amides is often characterized by a prominent peak resulting from McLafferty rearrangement and alpha-cleavage. For N,N-Dimethylhexadecanamide, a significant fragment would be the dimethylaminocarbonyl cation, [(CH₃)₂NCO]⁺, at m/z 72. Another characteristic fragment is often observed at m/z 87, corresponding to [(CH₃)₂NC(OH)CH₂]⁺.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (predicted, in CDCl₃, 400 MHz):
-
~2.95 ppm (s, 3H): One of the N-methyl groups. The two N-methyl groups may be non-equivalent due to restricted rotation around the amide C-N bond, potentially appearing as two singlets.
-
~2.90 ppm (s, 3H): The other N-methyl group.
-
~2.30 ppm (t, 2H): The methylene group alpha to the carbonyl (C(O)CH₂).
-
~1.60 ppm (quint, 2H): The methylene group beta to the carbonyl (C(O)CH₂CH₂).
-
~1.25 ppm (br s, 24H): The remaining methylene groups of the long alkyl chain.
-
~0.88 ppm (t, 3H): The terminal methyl group of the hexadecyl chain.
¹³C NMR (predicted, in CDCl₃, 100 MHz):
-
~173 ppm: Carbonyl carbon (C=O).
-
~37 ppm & ~35 ppm: The two N-methyl carbons.
-
~34 ppm: The methylene carbon alpha to the carbonyl.
-
~29.7 ppm (multiple signals): The internal methylene carbons of the hexadecyl chain.
-
~31.9 ppm: The methylene carbon beta to the terminal methyl group.
-
~25 ppm: The methylene carbon beta to the carbonyl.
-
~22.7 ppm: The methylene carbon gamma to the terminal methyl group.
-
~14.1 ppm: The terminal methyl carbon.
Infrared (IR) Spectroscopy
-
~2920 cm⁻¹ and ~2850 cm⁻¹: Strong C-H stretching vibrations of the methylene and methyl groups in the long alkyl chain.
-
~1645 cm⁻¹: Strong C=O stretching vibration of the tertiary amide. This is a key characteristic peak.
-
~1465 cm⁻¹: C-H bending vibrations of the methylene groups.
-
~1380 cm⁻¹: C-H bending vibration of the methyl groups.
-
~1260 cm⁻¹: C-N stretching vibration of the amide.
Safety and Toxicology
Based on the Safety Data Sheet (SDS) for N,N-Dimethylhexadecanamide, the following safety information should be considered. It is important to note that toxicological data for this specific compound is limited, and handling should be performed with care in a laboratory setting.
-
Hazard Statements: May be harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.
-
Precautionary Statements:
-
Wear protective gloves/protective clothing/eye protection/face protection.
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash skin thoroughly after handling.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
IF ON SKIN: Wash with plenty of soap and water.
-
IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
Store in a well-ventilated place. Keep container tightly closed.
-
Conclusion
N,N-Dimethylhexadecanamide is a long-chain fatty acid amide with potential applications in drug delivery and formulation science. Its synthesis is achievable through standard organic chemistry procedures. While comprehensive experimental data on its physical and spectral properties are not widely available, this guide provides a solid foundation for researchers and drug development professionals interested in exploring its utility. As with any research chemical, proper safety precautions should be taken during handling and use. Further investigation into the specific properties and applications of N,N-Dimethylhexadecanamide is warranted to fully realize its potential in the scientific community.
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